

# Orvepitant for Chronic Refractory Cough: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chronic refractory cough (CRC), a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes, represents a significant unmet medical need. Affecting a substantial portion of the population, CRC can severely impact quality of life. **Orvepitant** (formerly V116517), a neurokinin-1 (NK-1) receptor antagonist, has emerged as a promising therapeutic candidate for this condition. This technical guide provides a comprehensive overview of the clinical studies and mechanism of action of **orvepitant** in the context of CRC.

# Mechanism of Action: Targeting the Substance P/NK-1 Receptor Pathway

**Orvepitant** is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide implicated in the pathophysiology of chronic cough. The binding of Substance P to NK-1 receptors on vagal afferent C-fibers and in the central nervous system is believed to contribute to neuronal hypersensitivity and the exaggerated cough reflex observed in CRC patients.[1][2] By blocking this interaction, **orvepitant** aims to reduce the urge to cough and the overall frequency and severity of coughing episodes.[3]



The intracellular signaling cascade following the activation of the NK-1 receptor by Substance P is complex and involves multiple G proteins. Upon binding, the NK-1 receptor, a G protein-coupled receptor (GPCR), can activate both Gq and Gs signaling pathways.[1][2] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These signaling events ultimately contribute to neuronal excitability and the transmission of cough-inducing signals.



Click to download full resolution via product page

**Caption: Orvepitant** blocks Substance P binding to the NK-1 receptor.

# **Clinical Studies: Efficacy and Safety Profile**

**Orvepitant** has been evaluated in several clinical trials for chronic refractory cough, most notably the Phase 2 VOLCANO-1 and VOLCANO-2 studies, and a Phase 2 study in patients with idiopathic pulmonary fibrosis (IPF).



# **VOLCANO-1: A Phase 2a Pilot Study**

The VOLCANO-1 study was an open-label, single-arm pilot study designed to assess the efficacy, safety, and tolerability of **orvepitant** in patients with CRC.

### Experimental Protocol:

- Study Design: Open-label, single-center study.
- Participants: 13 patients with chronic refractory cough.
- Intervention: **Orvepitant** 30 mg once daily for 4 weeks.
- Primary Endpoint: Change from baseline in daytime cough frequency at week 4.
- Secondary Endpoints: Changes in cough severity visual analog scale (VAS) and Leicester Cough Questionnaire (LCQ) scores.
- Cough Monitoring: 24-hour ambulatory cough monitoring.



Click to download full resolution via product page

Caption: Workflow of the VOLCANO-1 open-label pilot study.

### Quantitative Data Summary:

| Endpoint                              | Baseline (Mean) | Change from Baseline at<br>Week 4 |
|---------------------------------------|-----------------|-----------------------------------|
| Daytime Cough Frequency (coughs/hour) | 71.4            | -18.9 (26% reduction, p<0.001)    |



Statistically significant improvements were also observed in cough severity VAS and quality of life scores. The treatment was reported to be safe and well-tolerated.

# **VOLCANO-2: A Phase 2b Dose-Ranging Study**

The VOLCANO-2 study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of different doses of **orvepitant**.

#### Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 315 patients with refractory chronic cough for at least one year.
- Intervention: Orvepitant (10 mg, 20 mg, or 30 mg) or placebo once daily for 12 weeks.
- Primary Endpoint: Change from baseline in 24-hour cough frequency at week 12.
- Secondary Endpoints: Change in cough severity VAS, urge-to-cough VAS, and Leicester Cough Questionnaire (LCQ).
- Cough Monitoring: VitaloJAK® ambulatory cough monitor.

Quantitative Data Summary (30mg dose vs. Placebo at Week 12):

| Endpoint                            | Orvepitant 30mg<br>Improvement vs. Placebo             | p-value |
|-------------------------------------|--------------------------------------------------------|---------|
| Leicester Cough Questionnaire (LCQ) | Statistically significant improvement                  | 0.009   |
| Cough Severity VAS                  | Statistically significant reduction                    | 0.034   |
| Urge-to-Cough VAS                   | Statistically significant reduction                    | 0.005   |
| 24-hour Cough Frequency             | Not statistically significant in the full analysis set | >0.05   |



While the primary endpoint of reducing cough frequency was not met in the overall population, the 30 mg dose of **orvepitant** demonstrated statistically significant and clinically relevant improvements in patient-reported outcomes. In a pre-defined subgroup of patients with higher baseline cough frequency, a trend towards a reduction in cough frequency was observed with the 30 mg dose. Detailed quantitative data for the 10mg and 20mg arms are not publicly available.

Safety and Tolerability: **Orvepitant** was generally well-tolerated. The incidence of adverse events was similar across all treatment groups. For the 30mg dose, the most common adverse events reported more frequently than placebo were headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%).

# Study in Patients with Idiopathic Pulmonary Fibrosis (IPF)

A Phase 2, double-blind, randomized, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of **orvepitant** for chronic cough in patients with IPF.

#### Experimental Protocol:

- Study Design: Double-blind, randomized, placebo-controlled, two-period crossover study.
- Participants: Patients with a diagnosis of IPF and chronic cough.
- Intervention: Orvepitant (10 mg or 30 mg) and placebo, each administered once daily for 4
  weeks with a washout period in between.
- Primary Endpoint: Change in cough severity.
- Secondary Endpoints: Change in cough frequency and quality of life.

Quantitative Data Summary (30mg dose vs. Placebo):



| Endpoint        | Result                              |
|-----------------|-------------------------------------|
| Cough Severity  | Statistically significant reduction |
| Cough Frequency | Reduction reported by participants  |
| Urge to Cough   | Reduction reported by participants  |
| Quality of Life | Improvement reported                |

The 30 mg dose of **orvepitant** was associated with a statistically significant reduction in cough severity and improvements in other patient-reported outcomes. The 10 mg dose did not show a significant effect compared to placebo. The treatment was well-tolerated.

## **Pharmacokinetics**

Detailed pharmacokinetic data for **orvepitant**, including its bioavailability and half-life in humans, are not extensively published in the peer-reviewed literature.

## Conclusion

**Orvepitant**, a neurokinin-1 receptor antagonist, has demonstrated promising results in clinical trials for the treatment of chronic refractory cough. While the effect on objective cough frequency has been variable, there is a consistent and statistically significant improvement in patient-reported outcomes, including cough severity and quality of life, particularly with the 30 mg dose. The mechanism of action, targeting the Substance P/NK-1 receptor pathway, provides a strong rationale for its use in this patient population. Further investigation, potentially in Phase 3 trials, is warranted to fully establish the clinical utility of **orvepitant** for chronic refractory cough.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Orvepitant for Chronic Refractory Cough: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677502#orvepitant-for-chronic-refractory-coughstudies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com